molecular formula C18H24N2O2 B2867554 2-(1,2-dimethyl-1H-indol-3-yl)-N,N-diisopropyl-2-oxoacetamide CAS No. 862813-80-7

2-(1,2-dimethyl-1H-indol-3-yl)-N,N-diisopropyl-2-oxoacetamide

Cat. No. B2867554
CAS RN: 862813-80-7
M. Wt: 300.402
InChI Key: AGNDNBGOJXLURK-UHFFFAOYSA-N
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Description

The compound “2-(1,2-dimethyl-1H-indol-3-yl)-N,N-diisopropyl-2-oxoacetamide” is a synthetic compound with significant potential in various fields of research and industry. It has a close relation to 2-(1,2-Dimethyl-1H-indol-3-yl)-ethylaminehydrochloride, which is a biochemical used for proteomics research .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, related compounds have been synthesized using amidoalkylation one-pot reactions . For instance, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were synthesized and evaluated for their in vitro antiproliferative activities .


Molecular Structure Analysis

The molecular structure of “this compound” is complex. It is related to 2-(1,2-Dimethyl-1H-indol-3-yl)ethanaminium, which has a molecular formula of C12H17N2 . Another related compound, 2-(1,2-Dimethyl-1H-indol-3-yl)-N-[3-(dipropylamino)propyl]-2-oxoacetamide, has a molecular formula of C21H31N3O2 .

properties

IUPAC Name

2-(1,2-dimethylindol-3-yl)-2-oxo-N,N-di(propan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-11(2)20(12(3)4)18(22)17(21)16-13(5)19(6)15-10-8-7-9-14(15)16/h7-12H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGNDNBGOJXLURK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)N(C(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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